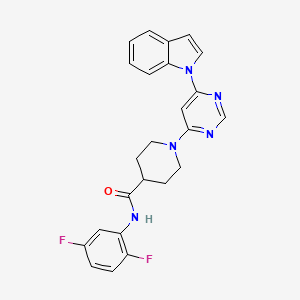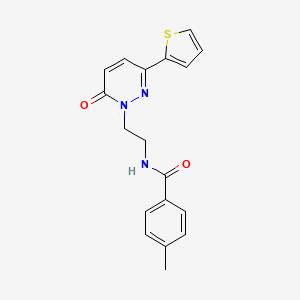
4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the family of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
The compound is potentially linked to the synthesis of heterocyclic compounds, showcasing its utility in creating diverse chemical structures. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine underlines the versatility of thiophene derivatives in heterocyclic synthesis (Mohareb et al., 2004). This research demonstrates the compound's relevance in generating a wide array of heterocyclic molecules for potential applications in pharmaceuticals and materials science.
Antimicrobial and Antioxidant Activity
Research on novel pyridine and fused pyridine derivatives, starting from compounds structurally similar to the subject compound, have shown promising antimicrobial and antioxidant activities. The in silico molecular docking screenings towards GlcN-6-P synthase and the observed antimicrobial and antioxidant activity indicate the potential of these compounds in therapeutic applications (Flefel et al., 2018). These findings highlight the potential of derivatives of "4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide" in developing new antimicrobial and antioxidant agents.
Antiproliferative Activity
The study of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides indicates a shift from thrombin inhibitory and fibrinogen receptor antagonistic activities to antiproliferative activity against endothelial and tumor cells. This transition underscores the compound's potential utility in cancer research, particularly in developing novel anticancer agents (Ilić et al., 2011).
Enzyme Inhibition
The development of enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors, from pyridazine derivatives illustrates the compound's potential in treating diseases associated with neurotransmitter dysfunction, like Alzheimer's disease. The detailed study of structure-activity relationships in pyridazine analogs as AChE inhibitors provides valuable insights into designing more effective treatments for neurodegenerative diseases (Contreras et al., 2001).
Molecular Docking and Drug Design
The compound's framework has been explored in the synthesis of pyridine–pyrazole hybrid derivatives and their subsequent in silico molecular docking screenings. These screenings reveal moderate to good binding energies, indicating the potential of these compounds as leads in drug discovery processes (Flefel et al., 2018).
Propiedades
IUPAC Name |
4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-3-2-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNWUTDGQIUNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

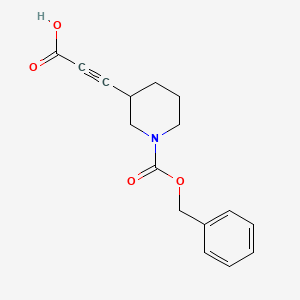


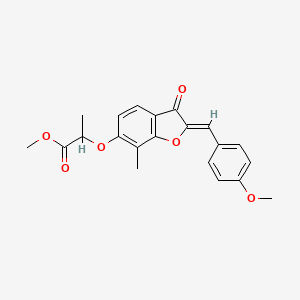
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)
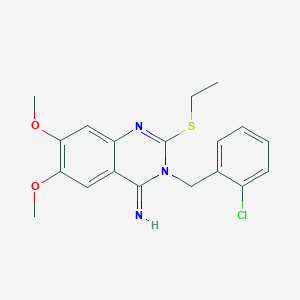
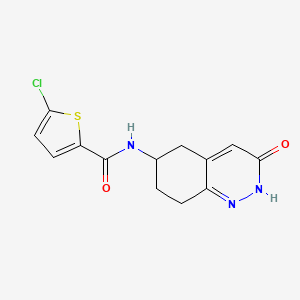
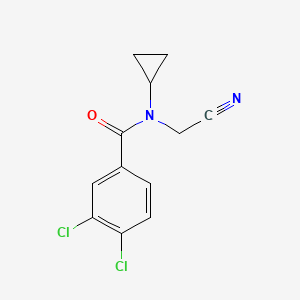
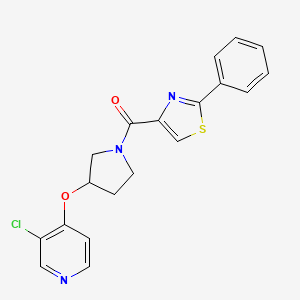
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
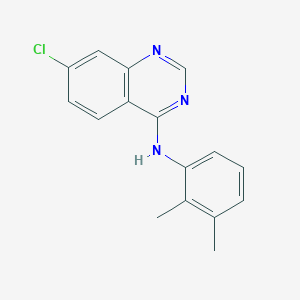
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
